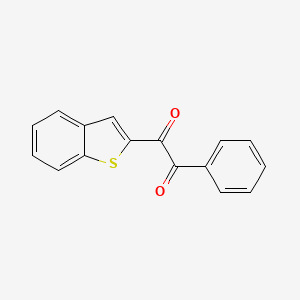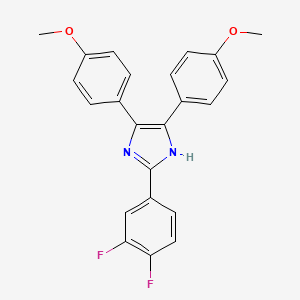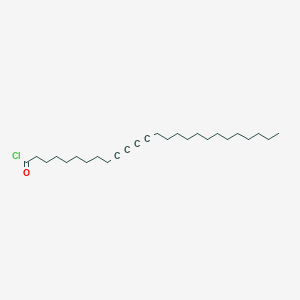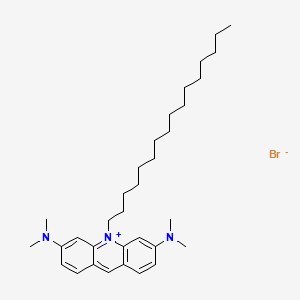![molecular formula C9H10F6O2Si B14446670 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 73774-99-9](/img/structure/B14446670.png)
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a unique organic compound characterized by its cyclobutenone core, substituted with trifluoromethyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and trimethylsilyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect molecular pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2-Cyclobuten-1-one, 3-[(trimethylsilyl)oxy]-: Lacks the trifluoromethyl groups, resulting in different chemical properties and uses.
Cyclobutenone derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties
Propiedades
Número CAS |
73774-99-9 |
|---|---|
Fórmula molecular |
C9H10F6O2Si |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
4,4-bis(trifluoromethyl)-3-trimethylsilyloxycyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10F6O2Si/c1-18(2,3)17-6-4-5(16)7(6,8(10,11)12)9(13,14)15/h4H,1-3H3 |
Clave InChI |
PDSNQLMEMHJZHD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=O)C1(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



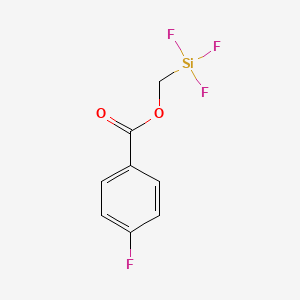
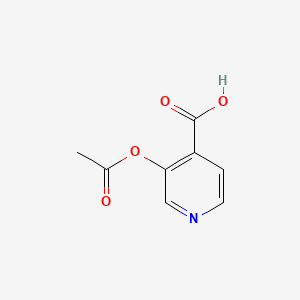
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)
